5,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride
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Overview
Description
5,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride, also known as DBF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Pharmaceutical Intermediates
5,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride: is primarily used as an intermediate in pharmaceutical synthesis . Its chemical structure allows it to be incorporated into more complex compounds that can exhibit a wide range of biological activities.
Allosteric Modulation
This compound has been identified as a potential allosteric enhancer at the A1 adenosine receptor . Allosteric enhancers can increase the efficacy of receptor agonists, which may lead to new therapeutic agents for treating various conditions.
Chiral Synthesis
The compound’s derivatives have been used in chiral synthesis, which is crucial for creating medications with specific enantiomeric forms . This is important because different enantiomers of a drug can have different therapeutic effects.
Optical Resolution
5,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride: can be used in optical resolution processes to separate enantiomers, which is a critical step in the production of enantiomerically pure pharmaceuticals .
Chemical Research
In chemical research, this compound serves as a building block for the synthesis of various benzofuran derivatives. These derivatives are studied for their chemical properties and potential applications in different fields .
Material Science
Benzofuran compounds are explored in material science for their electronic properties. They can be used in the development of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .
Analytical Chemistry
In analytical chemistry, derivatives of benzofuran are used as standards and reagents. They help in the development of analytical methods for detecting and quantifying pharmaceuticals in biological samples .
Biochemical Studies
The biochemical behavior of benzofuran derivatives, including those related to 5,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride , is studied to understand their interaction with biological systems. This can lead to the discovery of new drug targets and therapeutic strategies .
Safety and Hazards
The safety data sheet for a similar compound, 2,3-Dihydrobenzo[b]furan-7-ylamine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid dust formation, and ensure adequate ventilation when handling such compounds .
properties
IUPAC Name |
5,7-dichloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO.ClH/c9-4-1-5-7(11)3-12-8(5)6(10)2-4;/h1-2,7H,3,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTVILVETGBCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.